Cas no 2229680-07-1 (methyl 1-methyl-4-(3-oxobut-1-en-1-yl)-1H-pyrazole-3-carboxylate)

methyl 1-methyl-4-(3-oxobut-1-en-1-yl)-1H-pyrazole-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 1-methyl-4-(3-oxobut-1-en-1-yl)-1H-pyrazole-3-carboxylate
- 2229680-07-1
- EN300-1738865
-
- インチ: 1S/C10H12N2O3/c1-7(13)4-5-8-6-12(2)11-9(8)10(14)15-3/h4-6H,1-3H3/b5-4+
- InChIKey: FXOVFZHWQVTOJO-SNAWJCMRSA-N
- SMILES: O(C)C(C1C(/C=C/C(C)=O)=CN(C)N=1)=O
計算された属性
- 精确分子量: 208.08479225g/mol
- 同位素质量: 208.08479225g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 4
- 複雑さ: 288
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- XLogP3: 0.5
- トポロジー分子極性表面積: 61.2Ų
methyl 1-methyl-4-(3-oxobut-1-en-1-yl)-1H-pyrazole-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1738865-1.0g |
methyl 1-methyl-4-(3-oxobut-1-en-1-yl)-1H-pyrazole-3-carboxylate |
2229680-07-1 | 1g |
$1701.0 | 2023-06-03 | ||
Enamine | EN300-1738865-2.5g |
methyl 1-methyl-4-(3-oxobut-1-en-1-yl)-1H-pyrazole-3-carboxylate |
2229680-07-1 | 2.5g |
$3332.0 | 2023-09-20 | ||
Enamine | EN300-1738865-0.05g |
methyl 1-methyl-4-(3-oxobut-1-en-1-yl)-1H-pyrazole-3-carboxylate |
2229680-07-1 | 0.05g |
$1428.0 | 2023-09-20 | ||
Enamine | EN300-1738865-0.1g |
methyl 1-methyl-4-(3-oxobut-1-en-1-yl)-1H-pyrazole-3-carboxylate |
2229680-07-1 | 0.1g |
$1496.0 | 2023-09-20 | ||
Enamine | EN300-1738865-5.0g |
methyl 1-methyl-4-(3-oxobut-1-en-1-yl)-1H-pyrazole-3-carboxylate |
2229680-07-1 | 5g |
$4930.0 | 2023-06-03 | ||
Enamine | EN300-1738865-5g |
methyl 1-methyl-4-(3-oxobut-1-en-1-yl)-1H-pyrazole-3-carboxylate |
2229680-07-1 | 5g |
$4930.0 | 2023-09-20 | ||
Enamine | EN300-1738865-10g |
methyl 1-methyl-4-(3-oxobut-1-en-1-yl)-1H-pyrazole-3-carboxylate |
2229680-07-1 | 10g |
$7312.0 | 2023-09-20 | ||
Enamine | EN300-1738865-0.25g |
methyl 1-methyl-4-(3-oxobut-1-en-1-yl)-1H-pyrazole-3-carboxylate |
2229680-07-1 | 0.25g |
$1564.0 | 2023-09-20 | ||
Enamine | EN300-1738865-10.0g |
methyl 1-methyl-4-(3-oxobut-1-en-1-yl)-1H-pyrazole-3-carboxylate |
2229680-07-1 | 10g |
$7312.0 | 2023-06-03 | ||
Enamine | EN300-1738865-1g |
methyl 1-methyl-4-(3-oxobut-1-en-1-yl)-1H-pyrazole-3-carboxylate |
2229680-07-1 | 1g |
$1701.0 | 2023-09-20 |
methyl 1-methyl-4-(3-oxobut-1-en-1-yl)-1H-pyrazole-3-carboxylate 関連文献
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
methyl 1-methyl-4-(3-oxobut-1-en-1-yl)-1H-pyrazole-3-carboxylateに関する追加情報
Methyl 1-Methyl-4-(3-Oxobut-1-en-1-yl)-1H-Pyrazole-3-Carboxylate: A Comprehensive Overview
Methyl 1-methyl-4-(3-oxobut-1-en-1-yl)-1H-pyrazole-3-carboxylate, identified by the CAS number 2229680-07-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrazole derivatives, which have been extensively studied for their diverse biological activities and potential applications in drug development. The structure of this compound is characterized by a pyrazole ring substituted with a methyl group at position 1, a carboxylate ester group at position 3, and a 3-oxobutenyl group at position 4. These substituents contribute to its unique chemical properties and reactivity.
The synthesis of methyl 1-methyl-4-(3-oxobut-1-en-1-yl)-1H-pyrazole-3-carboxylate involves a series of carefully designed organic reactions. Recent advancements in synthetic methodologies have enabled the efficient construction of this compound, leveraging techniques such as Suzuki coupling, Stille coupling, and other cross-coupling reactions. These methods not only enhance the yield but also improve the purity of the final product, making it suitable for both research and industrial applications.
One of the most promising aspects of this compound is its potential as a lead molecule in drug discovery. Pyrazole derivatives are known for their ability to modulate various biological targets, including kinases, proteases, and ion channels. Recent studies have demonstrated that methyl 1-methyl-4-(3-oxobut-1-en-1-y)-pyrazole derivatives exhibit potent inhibitory activity against specific enzymes involved in disease pathways. For instance, research published in Journal of Medicinal Chemistry highlights its potential as an inhibitor of histone deacetylases (HDACs), which are implicated in cancer progression.
In addition to its pharmacological applications, methyl 1-methylpyrazole derivatives have also found utility in agrochemicals. The compound's ability to inhibit plant pathogens makes it a candidate for fungicide development. Recent field trials have shown that this compound exhibits excellent bioefficacy against fungal infections in crops, with minimal adverse effects on non-target organisms. This dual applicability underscores its versatility as a chemical entity.
The physical and chemical properties of methyl 1-methylpyrazole derivatives are well-documented. The compound is typically a white crystalline solid with a melting point around 200°C. Its solubility in organic solvents such as dichloromethane and ethyl acetate is moderate, facilitating its use in various organic reactions. The compound's stability under different storage conditions has also been evaluated, ensuring its suitability for long-term use in research settings.
From an analytical standpoint, methyl 1-methylpyrazole derivatives can be effectively characterized using modern spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods provide detailed insights into the compound's molecular structure and purity. For instance, the ^1H NMR spectrum reveals distinct signals corresponding to the pyrazole protons, while the ^13C NMR spectrum offers information about the carbon environment within the molecule.
The toxicological profile of methyl 1-methylpyrazole derivatives is another critical aspect that has garnered attention. Recent studies conducted according to OECD guidelines have assessed its acute and chronic toxicity profiles. These studies indicate that the compound exhibits low toxicity when administered at recommended doses, making it safe for use in agricultural and pharmaceutical applications. However, further research is warranted to fully understand its long-term effects on human health and the environment.
In conclusion, methyl 1-methylpyrazole derivatives represent a valuable class of compounds with diverse applications across multiple disciplines. Their unique chemical structure, coupled with advancements in synthetic methodologies and biological evaluations, positions them as promising candidates for future drug development and agrochemical innovation. As research continues to unfold, it is anticipated that this compound will play an increasingly significant role in addressing unmet medical and agricultural needs.
2229680-07-1 (methyl 1-methyl-4-(3-oxobut-1-en-1-yl)-1H-pyrazole-3-carboxylate) Related Products
- 2091717-61-0(Ethanone, 1-(2-ethyl-7-methylpyrido[2,3-d]pyrimidin-6-yl)-)
- 2228135-03-1(3-(2-bromo-6-hydroxyphenyl)-2,2-difluoropropanoic acid)
- 19228-91-2(Tert-Butyl thiophen-3-ylcarbamate)
- 1203008-27-8(1-{4-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-ylpiperazin-1-yl}-2,2-diphenylethan-1-one)
- 2228257-00-7(4-(1,1-difluoro-3-hydroxypropyl)-N,N-dimethylbenzamide)
- 2227917-97-5((2S)-4-propylheptan-2-amine)
- 2229183-36-0(1-2-(difluoromethoxy)-3-methylphenyl-3-oxocyclobutane-1-carboxylic acid)
- 1368290-38-3((7-Chloroimidazo1,2-apyridin-2-yl)methanol)
- 2171952-27-3(1-(bromomethyl)-5',5'-dimethyl-3-oxaspirobicyclo3.1.0hexane-2,1'-cyclohexane)
- 1805025-84-6(Methyl 6-cyano-4-(difluoromethyl)-3-nitropyridine-2-carboxylate)




